

Physicochemical properties of substituted morpholines

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Compound of Interest

Compound Name:	<i>Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate</i>
CAS No.:	1696474-78-8
Cat. No.:	B1448430

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An in-depth technical analysis of the physicochemical properties of substituted morpholines reveals why this specific sp³-rich azaheterocycle has become a cornerstone of modern rational drug design. Ranked 9th among the most frequently employed azaheterocycles in medicinal chemistry, morpholine is a highly versatile bioisostere used to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds[1].

This guide provides an authoritative breakdown of how morpholine substitution modulates basicity, lipophilicity, and metabolic stability, supported by self-validating experimental protocols for precise physicochemical profiling.

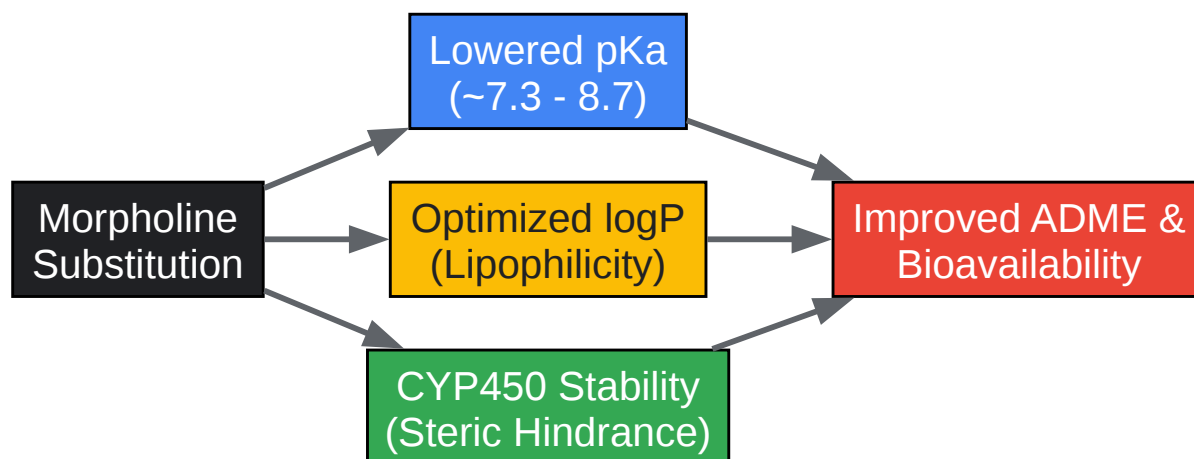
The Causality of Physicochemical Modulation

The strategic incorporation of a morpholine ring—often replacing piperidine, piperazine, or aliphatic amines—is rarely an arbitrary choice. It is driven by the need to fine-tune specific physicochemical parameters to overcome Absorption, Distribution, Metabolism, and Excretion (ADME) bottlenecks[1].

Basicity (pKa) Attenuation via Inductive Effects Highly basic amines ($pK_a > 10$) often suffer from poor membrane permeability at physiological pH (7.4) because they exist almost entirely in their ionized (protonated) state. Furthermore, high basicity is a primary driver of off-target hERG channel inhibition, leading to cardiotoxicity. Morpholine solves this through the strong electron-withdrawing inductive effect (-I) of its oxygen atom. By pulling electron density away from the nitrogen atom through the sigma bond framework, the oxygen reduces the availability of the nitrogen's lone pair to accept a proton. This lowers the pK_a of the conjugate acid from ~11.0 (piperidine) to an optimal range of 8.3–8.7[1]. Substituted derivatives, such as N-methylmorpholine, further depress this value to 7.38[2].

Lipophilicity (logP) and the Hydrophilic-Lipophilic Balance Morpholine acts as a dual-action modulator. The nitrogen atom provides lipophilicity and basicity, while the oxygen atom acts as a hydrogen-bond acceptor, enhancing aqueous solubility[1]. This balance is critical for achieving a favorable Multiple Parameter Optimization (MPO) score, which dictates a drug's ability to cross lipid bilayers, including the blood-brain barrier (BBB)[3].

Metabolic Stability and CYP450 Resistance Aliphatic amines and piperidines are highly susceptible to rapid oxidative degradation by Cytochrome P450 enzymes (e.g., CYP3A4). The incorporation of a morpholine ring, particularly when substituted at sterically hindered positions, reduces the rate of oxidative clearance. When CYP-mediated degradation does occur, the morpholine ring typically yields non-toxic metabolites, enhancing the overall safety profile of the drug candidate[4].



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Caption: Impact of morpholine substitution on basicity, lipophilicity, and ADME.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical properties of morpholine and its key substituted derivatives, illustrating the parameter shifts compared to a standard piperidine baseline.

Compound	Molecular Weight (g/mol)	pKa (Conjugate Acid)	logP (Octanol-Water)	TPSA (Å ²)	Primary Application in Drug Design
Piperidine	85.15	~11.0	0.84	12.0	High-basicity baseline comparator[5]
Morpholine	87.12	8.3 – 8.7	-0.86	21.3	Bioisostere, solubility enhancer[1]
N-Methylmorpholine	101.15	7.38	-0.32	12.5	Modified basicity intermediate[2]
4-(4-Bromobenzyl)morpholine	256.14	~7.2	> 2.0	12.5	Antitumor/anti microbial scaffold[6]

*Values are computationally predicted based on structural substitution effects.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development, the determination of pKa and logP must not simply yield a number; the protocols must be designed as self-validating systems that inherently detect experimental artifacts.

Protocol A: Potentiometric Titration for pKa Determination

Causality: Potentiometric titration is the gold standard for substituted morpholines that lack a strong UV chromophore near the ionization site. **Self-Validation Mechanism:** The protocol requires triplicate runs. A standard deviation (SD) > 0.05 indicates atmospheric contamination or temperature fluctuations, invalidating the run.

Step-by-Step Methodology:

- **Calibration:** Calibrate a high-precision pH meter using standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
- **Sample Preparation:** Dissolve a precisely weighed sample of the substituted morpholine (e.g., N-methylmorpholine) in CO₂-free deionized water to achieve a 0.01 M solution[2]. **Causality:** CO₂ must be excluded because dissolved CO₂ forms carbonic acid, which reacts with the titrant and shifts the equivalence point, introducing systematic error.
- **Protonation:** Add standardized 0.1 M HCl to fully protonate the morpholine nitrogen, dropping the pH below 3.0.
- **Titration:** Titrate the solution with standardized 0.1 M NaOH using an automated burette under a continuous nitrogen gas purge.
- **Data Acquisition:** Record the pH after each 0.05 mL incremental addition of NaOH until the pH exceeds 11.0[6].
- **Calculation:** Plot the first derivative of the titration curve (dpH/dV). The pKa corresponds to the pH at the half-equivalence point.

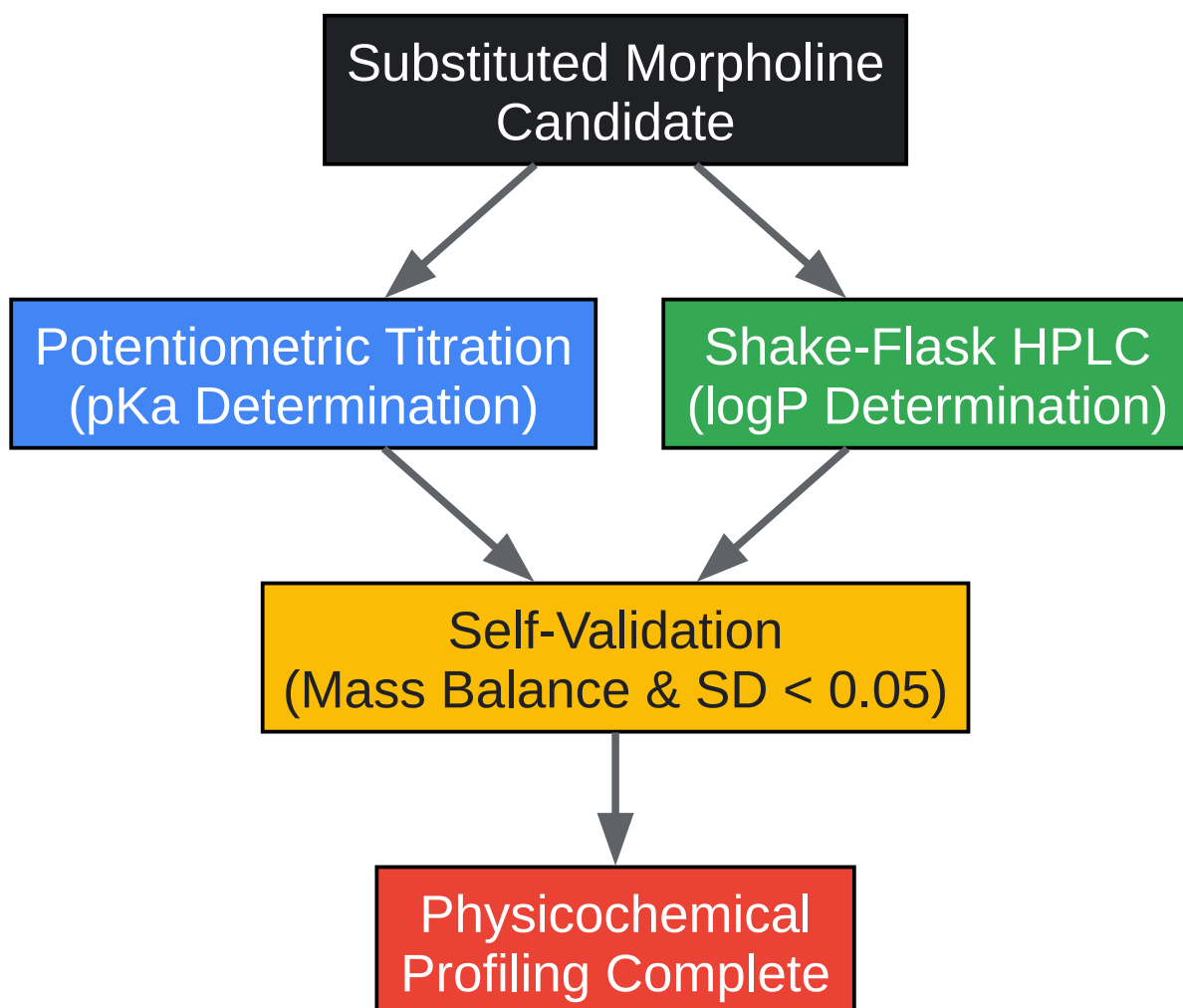
Protocol B: Shake-Flask HPLC Method for logP Determination

Causality: The shake-flask method directly measures the thermodynamic equilibrium of the un-ionized species between lipid and aqueous phases. **Self-Validation Mechanism:** A strict Mass Balance Check is enforced. If the total mass recovered from both phases does not equal 100%

(±5%) of the initial input, the compound has aggregated at the interface or adsorbed to the glassware, and the logP value is rejected.

Step-by-Step Methodology:

- **Phase Saturation:** Mutually saturate n-octanol and an aqueous buffer by stirring them together for 24 hours. **Causality:** The aqueous buffer must be adjusted to a pH at least 2 units above the morpholine's pKa (e.g., pH 10.5) to ensure >99% of the molecules are in their un-ionized, neutral state.
- **Solubilization:** Dissolve a known mass of the substituted morpholine in a specific volume of the pre-saturated n-octanol phase[2].
- **Partitioning:** Combine equal volumes of the spiked n-octanol and the saturated aqueous buffer in a sealed separatory funnel[6].
- **Equilibration:** Shake vigorously for 60 minutes at 25 °C. Allow the phases to separate completely. If micro-emulsions persist, centrifuge at 3000 rpm for 15 minutes.
- **Quantification:** Extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the morpholine derivative using High-Performance Liquid Chromatography (HPLC) with UV or MS detection[2].
- **Calculation:** Calculate the partition coefficient using the formula: $\log P = \log_{10} \left(\frac{[\text{Concentration}_{\text{aqueous}}]}{[\text{Concentration}_{\text{octanol}}]} \right)$. Validate via the mass balance equation: $(C_{\text{oct}} \times V_{\text{oct}}) + (C_{\text{aq}} \times V_{\text{aq}}) = \text{Mass}_{\text{initial}}$.



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Caption: Workflow for self-validating physicochemical profiling of morpholines.

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